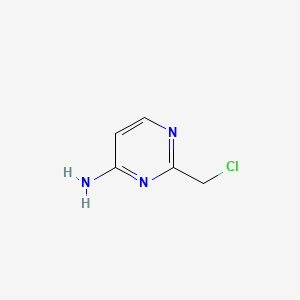

2-(Chloromethyl)pyrimidin-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

2-(chloromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAQENUKTAOJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612135 | |

| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79651-35-7 | |

| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl Pyrimidin 4 Amine and Its Analogues

Classical Approaches for Pyrimidine (B1678525) Core Synthesis

The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry, with several classical methods at the disposal of synthetic chemists. These methods typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species.

Condensation Reactions for Pyrimidine Ring Formation

The most prevalent method for pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with an N-C-N containing fragment. wikipedia.org Variations of this approach are widely used to generate a diverse range of substituted pyrimidines. For instance, the reaction of β-keto esters with amidines under the influence of ultrasound irradiation can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

A classic example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this method traditionally yields dihydropyrimidines, subsequent oxidation can lead to the aromatic pyrimidine ring. wikipedia.org

Another approach involves the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, to afford pyrimidine products in a single step. nih.gov This method offers a rapid and efficient route to various pyrimidine derivatives.

Strategies for Introducing Halogenated Alkyl Moieties at the C2-Position

The introduction of a chloromethyl group at the C2 position of the pyrimidine ring can be achieved through several strategies. One common method involves the chloromethylation of a pre-formed pyrimidine ring. For example, 2-methyl-4,6-dichloropyrimidine can undergo chloromethylation using formaldehyde (B43269) and hydrochloric acid to introduce the chloromethyl group at the 2-position, yielding 2,4-dichloro-6-(chloromethyl)pyrimidine. This intermediate is a close structural analogue to the target compound and highlights a feasible route.

Alternatively, the C2 substituent can be incorporated from the start by using a suitable building block in the cyclocondensation reaction. For instance, the use of an amidine bearing the desired halogenated alkyl group in the reaction with a β-dicarbonyl compound would directly lead to the C2-substituted pyrimidine.

In some cases, a precursor group can be transformed into the chloromethyl moiety. For example, a hydroxymethyl group at the C2 position could potentially be converted to the corresponding chloride using standard chlorinating agents like thionyl chloride or phosphorus oxychloride.

Methods for Incorporating Amino Functionality at the C4-Position

The amino group at the C4 position is a key feature of the target molecule. A common and effective method for its introduction is through nucleophilic aromatic substitution (SNAr) on a suitable 4-halopyrimidine precursor. The chlorine atom at the C4 position of a pyrimidine ring is susceptible to displacement by nucleophiles, including ammonia (B1221849) or amines.

For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been studied, demonstrating the feasibility of this transformation. preprints.org Similarly, the reaction of 2,4-dichloropyrimidines with amines can lead to the formation of 4-aminopyrimidines. acs.org The regioselectivity of this reaction, favoring substitution at C4 over C2, can be influenced by the reaction conditions and the nature of the substrate and nucleophile. acs.org In some cases, palladium catalysis can be employed to achieve high regioselectivity in the amination of polychloropyrimidines. mit.edu

An alternative route involves the use of guanidine (B92328) in the initial cyclocondensation reaction, which directly provides the 2-aminopyrimidine (B69317) core. wikipedia.org If the desired substitution pattern allows, this can be a highly efficient way to incorporate the C4-amino functionality.

Modern and Green Chemistry Paradigms in Pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave irradiation and ultrasound assistance have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrimidines. The rapid heating and potential for reactions to be carried out in sealed vessels at elevated temperatures and pressures can dramatically accelerate reaction rates.

For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently achieved using microwave irradiation. nih.govnih.gov In a typical procedure, 2-amino-4-chloropyrimidine (B19991) is reacted with a substituted amine in a microwave reactor at 120–140 °C for a short duration of 15–30 minutes, affording the desired products in good yields. nih.gov Similarly, the synthesis of aminopyrimidine scaffolds through the condensation of chalcones and guanidine has been reported under microwave conditions. nanobioletters.com

The functionalization of pre-formed pyrimidine rings can also be enhanced by microwave heating. For instance, the N-alkylation of 2-arylimidazo[1,2-a]pyrimidinones has been optimized using microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 2-amino-4-chloro-pyrimidine | 4-methylpiperazine | Propanol, TEA, MW, 120-140°C, 15-30 min | 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 54 | nih.gov |

| Chalcones | Guanidine nitrate | Zinc chloride, MW | Aminopyrimidine derivatives | 33-56 | nanobioletters.com |

| 2-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one | n-Propyl bromide | NaH, DMF, MW, 160°C, 20 min | 8-Propyl-2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one | 84 | nih.gov |

Ultrasound-Mediated Chemical Transformations

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of pyrimidines. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. orientjchem.org

Ultrasound has been successfully employed in the synthesis of pyrimidine derivatives. For example, the ultrasound-assisted synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives from malononitrile, urea or thiourea, and various aldehydes has been reported to give high yields and significantly reduced reaction times compared to conventional methods. orientjchem.org The combination of ultrasound for initial solvation followed by microwave irradiation for the heterocyclization reaction has been shown to be an effective strategy for the synthesis of 2-amino-4,6-diaryl pyrimidines. researchgate.net This combined approach can overcome solubility issues and lead to good yields in short reaction times. researchgate.net

| Reactants | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| Malononitrile, Urea/Thiourea, Aldehydes | Morpholine/Water | Ultrasound | Carbonitrile-tetrahydropyrimidines | High | orientjchem.org |

| Enones, Guanidine hydrochloride | NaOH/Ethanol | Ultrasound then Microwave | 2-amino-4,6-diaryl pyrimidines | Moderate to Good | researchgate.net |

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of environmentally benign synthetic routes, catalyst-free and solvent-free reactions have gained significant traction. These methods not only reduce chemical waste and energy consumption but also simplify product purification.

An efficient multicomponent reaction for preparing 2-amino-4,6-diarylpyrimidines has been developed using aromatic aldehydes, aromatic ketones, and guanidine carbonate in the presence of sodium hydroxide (B78521) under solvent-free conditions. researchgate.net This approach is noted for its short reaction times and straightforward procedure, making it a highly efficient method for this class of compounds. researchgate.net

Furthermore, a novel, environmentally friendly synthesis of 5,9-dihydropyrimido[5,4-e] researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones has been achieved through a one-pot condensation of 1,3-dimethylbarbituric acid, 3-amino-1H-1,2,4-triazoles, and aromatic aldehydes. researchgate.net These reactions are conducted under catalyst- and solvent-free conditions, adhering to the principles of green chemistry. researchgate.net

While direct catalyst-free and solvent-free synthesis of 2-(Chloromethyl)pyrimidin-4-amine is not extensively documented, the synthesis of related aminopyridines has been achieved under these conditions. For instance, the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines, either neat or in dimethyl sulfoxide (B87167) (DMSO), provides 2-aminopyridines under mild, catalyst-free conditions. nih.gov

The following table summarizes a catalyst-free, four-component green synthesis of functionalized 1,4-dihydropyridines, which highlights the potential of such methods for heterocyclic compound synthesis. rsc.org

| Aldehyde | Product | Yield (%) |

| 4-Chlorobenzaldehyde | Compound 4a | 96 |

| 4-Fluorobenzaldehyde | Compound 4b | 94 |

| 4-Bromobenzaldehyde | Compound 4c | 95 |

| 4-Nitrobenzaldehyde | Compound 4d | 92 |

| 2,4-Dichlorobenzaldehyde | Compound 4e | 94 |

Multicomponent Reactions for Pyrimidine Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and efficient.

A sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.org This reaction proceeds through a series of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrical pyrimidines with yields of up to 93%. acs.org The process is notable for its regioselectivity and the liberation of hydrogen and water as the only byproducts. acs.org

Another example involves a three-component coupling reaction catalyzed by zinc chloride, which allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) in a single step. organic-chemistry.org This method can also be adapted for the synthesis of mono- and disubstituted pyrimidines using methyl ketone derivatives. organic-chemistry.org

The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidine derivatives has been achieved via a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, resulting in good yields in a short time. mdpi.com

The following table illustrates the synthesis of various 4-arylpyrimidines through an oxidative annulation reaction involving acetophenone-formamide conjugates. rsc.org

| R¹ | R² | Product | Yield (%) |

| H | H | 4a | 81 |

| Me | H | 4b | 76 |

| OMe | H | 4c | 72 |

| F | H | 4d | 78 |

| Cl | H | 4e | 75 |

| Br | H | 4f | 73 |

| H | Me | 4g | 74 |

| H | OMe | 4h | 68 |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound. While specific optimization data for this compound is scarce, studies on analogous compounds provide valuable insights.

In the synthesis of 2-chloromethyl-3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones, the reaction of 2-amino-3-carboxanilido-4,5,6,7-tetrahydrobenzo(b)thiophenes with chloroacetyl chloride in dioxane is a key step. nih.gov The subsequent cyclization of the intermediate under acidic conditions is crucial for forming the final product. nih.gov

A two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been developed starting from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net This process involves a sequential acylation/intramolecular cyclization with acyl chlorides in the presence of triethylamine (B128534), followed by treatment with phosphorus oxychloride (POCl₃). researchgate.net These 4-chloro-2-(trichloromethyl)pyrimidine derivatives are valuable intermediates for creating a variety of substituted pyrimidines through nucleophilic substitution reactions. researchgate.netthieme.de

The amination of 4-chloropyrrolopyrimidines and related heterocycles has been studied in water under acidic conditions. nih.gov It was found that the reaction rate is higher in water compared to various alcoholic solvents and DMF. nih.gov However, the amount of acid must be carefully controlled to minimize competing solvolysis. nih.gov For instance, the amination of 4-chloroquinoline (B167314) at 80°C without HCl led to the desired product along with the hydrolysis side-product, but lowering the temperature to 40°C suppressed the formation of the latter and resulted in an 85% isolated yield. nih.gov

The following table shows the optimization of the synthesis of pyrimidine-4,6-dicarboxylates through an oxidative cyclodimerization of 2H-azirine-2-carboxylates. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 110 | 24 | 45 |

| 2 | CH₃CN | 80 | 24 | 35 |

| 3 | DMF | 110 | 24 | 60 |

| 4 | DMSO | 110 | 24 | 55 |

| 5 | Neat | 110 | 24 | 72 |

Chemical Reactivity and Derivatization Strategies of 2 Chloromethyl Pyrimidin 4 Amine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group of 2-(chloromethyl)pyrimidin-4-amine is highly susceptible to nucleophilic attack, making it a prime site for derivatization. This reactivity allows for the introduction of a wide range of functional groups, leading to the creation of novel compounds with potential applications in various fields of chemistry.

Reactions with Amine Nucleophiles: Formation of Alkylamino and Arylamino Derivatives

The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding alkylamino and arylamino derivatives. This nucleophilic substitution reaction is a common strategy to expand the molecular diversity of pyrimidine-based compounds. The reaction typically proceeds by the displacement of the chloride ion by the amine nucleophile. youtube.comlibretexts.org However, the reaction can sometimes lead to the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, necessitating careful control of reaction conditions to achieve the desired product. youtube.comlibretexts.org

A study on the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) demonstrated regioselective substitution at the C4 position of the pyrimidine (B1678525) ring, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.comresearchgate.net This highlights the potential for selective reactions on similar pyrimidine systems.

| Reactant | Nucleophile | Product | Reference |

| This compound | Alkylamine | 2-((Alkylamino)methyl)pyrimidin-4-amine | youtube.com |

| This compound | Arylamine | 2-((Arylamino)methyl)pyrimidin-4-amine | libretexts.org |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.comresearchgate.net |

| 2-Methyl-4-amino-5-alkoxymethylpyrimidine | Ammonia (B1221849) | 2-Methyl-4-amino-5-aminomethylpyrimidine | google.comgoogle.com |

Reactions with Sulfur Nucleophiles: Synthesis of Thioether Analogues

Sulfur nucleophiles, such as thiols and their corresponding thiolates, readily react with the chloromethyl group to form thioether derivatives. msu.edursc.org This reaction is a valuable tool for introducing sulfur-containing moieties into the pyrimidine scaffold. The high nucleophilicity of sulfur compounds ensures efficient displacement of the chloride. msu.edu For instance, the synthesis of 4-pyrimidone-2-thioethers can be achieved through the condensation of S-alkylisothioureas with β-ketoesters, demonstrating the utility of thioether linkages in building complex pyrimidine systems. nih.gov

| Reactant | Nucleophile | Product | Reference |

| This compound | Thiol/Thiolate | 2-((Alkylthio)methyl)pyrimidin-4-amine | msu.edu |

| 2-Mercaptopyrimidine-4,6-diol | Ethyl 2-bromooctanoate | Ethyl 2-(4,6-dihydroxypyrimidin-2-ylthio)octanoate | mdpi.com |

Reactions with Oxygen Nucleophiles: Preparation of Ether and Alcohol Derivatives

Oxygen nucleophiles, including alcohols and phenols, can also displace the chlorine atom to yield ether derivatives. organic-chemistry.orgacs.org The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method that can be applied here. libretexts.org Furthermore, hydrolysis of the chloromethyl group can lead to the corresponding alcohol, 2-(hydroxymethyl)pyrimidin-4-amine. This transformation can be achieved under appropriate reaction conditions, providing another avenue for functionalization.

| Reactant | Nucleophile | Product | Reference |

| This compound | Alcohol/Phenol | 2-((Alkoxy/Aryloxy)methyl)pyrimidin-4-amine | organic-chemistry.orgacs.org |

| Alkene | Alcohol (in presence of mercury salt) | Ether | libretexts.org |

| This compound | Water (Hydrolysis) | 2-(Hydroxymethyl)pyrimidin-4-amine |

Reactivity of the Pyrimidine Ring System

Beyond the chloromethyl group, the pyrimidine ring itself is a hub of reactivity, offering multiple sites for modification. The electronic nature of the ring, influenced by the nitrogen atoms and the amino group, dictates its susceptibility to various transformations.

Substitutions on the Pyrimidine Nucleus and Regioselectivity

The pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. thieme.demdpi.comresearchgate.net The positions on the pyrimidine ring exhibit different reactivities, leading to regioselective substitutions. For example, in 2,4-dichloropyrimidines, substitution at the C4 position is often favored. nih.gov However, the use of tertiary amine nucleophiles can lead to selective substitution at the C2 position. nih.gov The nature of the nucleophile and the reaction conditions play a crucial role in determining the outcome of these substitutions. mdpi.com

Studies on related halopyrimidines have shown that amination can be achieved under various conditions, including in water with a base like potassium fluoride (B91410) or under acidic conditions. nih.govresearchgate.net The choice of solvent and catalyst can significantly influence the reaction rate and yield. nih.gov

Transformations Involving the Amino Group at C4-Position

The amino group at the C4-position is a key functional handle that can be readily modified. It can undergo a variety of reactions, including acylation, sulfonylation, and alkylation. researchgate.net These transformations allow for the introduction of a wide range of substituents, further expanding the chemical space of accessible pyrimidine derivatives. The nucleophilicity of the amino group can be modulated by the electronic properties of the pyrimidine ring. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloromethyl Pyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2-(Chloromethyl)pyrimidin-4-amine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present in the molecule. The protons of the pyrimidine (B1678525) ring, the chloromethyl group, and the amine group would each resonate at characteristic chemical shifts.

The two aromatic protons on the pyrimidine ring would likely appear as doublets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms in the ring. The coupling between these adjacent protons would result in a characteristic splitting pattern. The protons of the chloromethyl (-CH₂Cl) group would be expected to produce a singlet in the region of δ 4.5-5.0 ppm. The electronegativity of the adjacent chlorine atom and the pyrimidine ring would cause this downfield shift. The protons of the primary amine (-NH₂) group would likely appear as a broad singlet. Its chemical shift can vary over a wide range depending on the solvent, concentration, and temperature, but it is typically observed between δ 5.0 and 7.0 ppm.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrimidine-H | 7.0 - 8.5 | Doublet |

| Pyrimidine-H | 7.0 - 8.5 | Doublet |

| -CH₂Cl | 4.5 - 5.0 | Singlet |

| -NH₂ | 5.0 - 7.0 (variable) | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals would be anticipated.

The carbon atoms of the pyrimidine ring would resonate in the aromatic region, typically between δ 140 and 170 ppm. The carbon atom attached to the amine group (C-4) and the carbon atom attached to the chloromethyl group (C-2) would have distinct chemical shifts influenced by these substituents. The carbon of the chloromethyl group (-CH₂Cl) would be expected in the range of δ 40-50 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Pyrimidine-C (C-2) | 150 - 165 |

| Pyrimidine-C (C-4) | 155 - 170 |

| Pyrimidine-C (C-5) | 110 - 125 |

| Pyrimidine-C (C-6) | 140 - 155 |

| -CH₂Cl | 40 - 50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the two coupled protons on the pyrimidine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the pyrimidine ring and the chloromethyl group to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the pyrimidine ring would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would give rise to a series of absorptions in the 1400-1650 cm⁻¹ region. A significant band corresponding to the C-Cl stretching vibration of the chloromethyl group would be expected in the range of 600-800 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Pyrimidine Ring | C=N and C=C Stretch | 1400 - 1650 |

| -CH₂Cl | C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular formula of this compound is C₅H₆ClN₃, with a molecular weight of approximately 143.57 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 143, with a characteristic [M+2]⁺ peak at m/z 145 of approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a chlorine atom.

The fragmentation of this compound would likely proceed through several pathways. A common fragmentation would be the loss of a chlorine radical (Cl•) to form a stable cation at m/z 108. Another likely fragmentation is the loss of the chloromethyl radical (•CH₂Cl), leading to a fragment at m/z 94. Further fragmentation of the pyrimidine ring would also be observed. PubChem provides predicted m/z values for various adducts, such as [M+H]⁺ at 144.03230 and [M+Na]⁺ at 166.01424. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar compounds like this compound. In positive ion mode, the molecule readily forms a protonated species, [M+H]⁺. Given the molecular formula C₅H₆ClN₃, the expected monoisotopic mass of the neutral molecule is approximately 143.0250 Da. Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 144.0323 for the [M+H]⁺ ion.

Further fragmentation of this parent ion in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. While specific experimental fragmentation data for this compound is not extensively published, fragmentation patterns can be predicted based on the structure. Common fragmentation pathways for similar amine-containing heterocyclic compounds involve the loss of small neutral molecules. For instance, the loss of the chloromethyl group or cleavage of the pyrimidine ring can be anticipated. The fragmentation of related lactams has been shown to be consistent with fragmentation from the N-protonated tautomer, which is a likely scenario for this compound as well. nih.gov The study of analogous compounds, such as piperidine (B6355638) alkaloids, using ESI-MS/MS has demonstrated that characteristic fragmentation patterns allow for the rapid identification of new constituents. scielo.br

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₆ClN₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 144.0323. An experimental HR-MS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this calculated mass would provide strong evidence for the correct elemental formula. This level of accuracy is crucial to differentiate between compounds with the same nominal mass but different elemental compositions. The guidelines for reporting such data in scientific literature emphasize that the ionization method and mass analyzer type should be clearly stated. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for the accurate assessment of its purity.

Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions involving this compound. Due to the polar nature of the amine and pyrimidine functionalities, the compound exhibits moderate to high polarity. A common stationary phase for TLC is silica (B1680970) gel, which is highly polar. The mobile phase, or eluent, is typically a mixture of a less polar solvent and a more polar solvent. For a compound like this compound, a mixture of ethyl acetate (B1210297) and hexane (B92381) is a common choice. The polarity of the eluent can be adjusted by varying the ratio of these solvents to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for good separation. For instance, a starting point for developing a TLC method could be a 1:1 (v/v) mixture of hexane and ethyl acetate. rsc.org In such a system, more polar compounds will have a lower Rf value as they interact more strongly with the polar silica gel stationary phase. reddit.com

| Compound | Stationary Phase | Mobile Phase (v/v) | Typical Rf Value |

| This compound | Silica Gel | Hexane:Ethyl Acetate (1:1) | 0.3 - 0.5 (estimated) |

| Less Polar Impurity | Silica Gel | Hexane:Ethyl Acetate (1:1) | > 0.5 (estimated) |

| More Polar Impurity/Starting Material | Silica Gel | Hexane:Ethyl Acetate (1:1) | < 0.3 (estimated) |

This table presents estimated Rf values based on the principles of TLC and data from analogous compounds.

Column Chromatography (Flash and Preparative) for Isolation

For the purification of this compound on a larger scale, column chromatography, particularly flash chromatography, is the method of choice. Similar to TLC, this technique typically employs silica gel as the stationary phase. The selection of the mobile phase is often guided by prior TLC analysis. A solvent system that provides a good separation of the target compound from impurities on a TLC plate is adapted for column chromatography. For amine-containing compounds, which can exhibit tailing on silica gel due to interactions with acidic silanol (B1196071) groups, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve peak shape and separation. A gradient elution, starting with a less polar solvent system (e.g., a higher proportion of hexane) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate), is often used to effectively separate compounds with different polarities. For example, a gradient of hexane/ethyl acetate could be employed for the purification of pyrimidine derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analysis and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound with high precision and for the separation of its chiral derivatives. preprints.org

For purity analysis, a reversed-phase HPLC method is commonly used. In this setup, a nonpolar stationary phase, such as a C18 column, is paired with a polar mobile phase. A typical mobile phase for analyzing aminopyrimidine compounds would be a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) to control the pH. nih.gov For a structurally similar compound, 4-amino-2-chloropyridine, an isocratic method using a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid has been reported, with UV detection at 200 nm. sielc.com The retention time of this compound would be a key parameter for its identification and quantification in such a system.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Compound-specific, to be determined experimentally |

This table provides a representative HPLC method for the analysis of aminopyrimidine compounds.

Furthermore, derivatives of this compound, where the amine is substituted, may be chiral. The separation of these enantiomers is crucial in pharmaceutical applications and can be achieved by chiral HPLC. This can be accomplished either directly, using a chiral stationary phase (CSP) such as a polysaccharide-based column (e.g., Lux cellulose (B213188) or amylose-based columns), or indirectly. nih.gov The indirect approach involves derivatizing the chiral amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. orgsyn.org The choice of the chiral separation strategy depends on the specific properties of the derivative.

Computational Chemistry Investigations of 2 Chloromethyl Pyrimidin 4 Amine and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity. epstem.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. epstem.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

For instance, DFT calculations on pyrimidine (B1678525) derivatives provide valuable data on their electronic behavior. The HOMO-LUMO gap helps to explain the charge transfer interactions that can occur within the molecules. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Analogue Pyrimidine Derivatives (Calculated via DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com | -6.2613 | -0.8844 | 5.3769 |

| 2,4-dichloro-5-nitropyrimidine nih.gov | -8.11 | -3.95 | 4.16 |

This table presents data for analogue compounds to illustrate the application of DFT in analyzing electronic structure.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. researchgate.netavogadro.cc The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors indicating different potential values. Typically, red regions represent the most negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show the most positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential. researchgate.netlibretexts.org

MEP analysis can identify the most reactive sites of a molecule. For example, in aminopyrimidine structures, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are often highlighted as regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. irjweb.comuni-muenchen.de This visual guide is crucial for understanding intermolecular interactions, particularly in the context of a drug binding to its biological target. proteopedia.org

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to further quantify a molecule's reactivity. epstem.net These parameters provide a more nuanced understanding of the electronic characteristics than the energy gap alone.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Potential (µ): Is the negative of electronegativity and relates to the escaping tendency of electrons from an equilibrium system. It is calculated as: µ = -χ = (EHOMO + ELUMO) / 2

These parameters are instrumental in applying the principles of chemical reactivity theory to complex molecules. irjweb.com

Table 2: Calculated Quantum Chemical Parameters for an Analogue Pyrimidine Derivative

| Parameter | N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com |

|---|---|

| Ionization Potential (I) | 6.2613 eV |

| Electron Affinity (A) | 0.8844 eV |

| Electronegativity (χ) | 3.5728 eV |

This table presents data for an analogue compound to demonstrate the calculation of quantum chemical parameters.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). jetir.org This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. nih.gov

The pyrimidine scaffold is a common feature in inhibitors of various protein kinases, which are critical targets in cancer therapy. nih.gov Molecular docking studies on pyrimidine analogues have revealed key interactions that contribute to their inhibitory activity.

For example, docking studies of 4-substituted pyrimidin-2-amine derivatives into the active site of human cyclin-dependent kinase 2 (CDK2) have shown the importance of hydrogen bonds and hydrophobic interactions. nih.gov Typically, the amino group on the pyrimidine ring acts as a hydrogen bond donor, interacting with backbone carbonyls of key residues in the kinase hinge region (e.g., GLU, THR). The substituted phenyl rings often engage in van der Waals and pi-alkyl interactions with hydrophobic residues like ILE, VAL, and PHE in the active site. nih.gov Similarly, docking of other 2-aminopyrimidines into the active sites of EGFR and IGF1R has also demonstrated strong binding affinities, highlighting the versatility of this scaffold. informahealthcare.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity. nih.gov

Docking simulations allow for the detailed examination of the binding mode, revealing the specific amino acid residues involved in the interaction. For a series of 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amines docked with CDK2, the binding energies were found to be favorable, and the interactions consistently involved key residues like PHE 80 and ASP 145. nih.gov

Table 3: Predicted Binding Affinities of Analogue Pyrimidine Derivatives with Cyclin-Dependent Kinase 2 (PDB ID: 1HCK)

| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 4a (4-H) nih.gov | -7.7 | PHE 80, ASP 145, ALA 144 |

| 4b (4-OH) nih.gov | -7.4 | GLU 12, THR 14, LYS 129, ILE 10 |

| 4c (4-Cl) nih.gov | -7.9 | PHE 80, ASP 145, ALA 144 |

| 4g (4-F) nih.gov | -7.1 | PHE 80, ASP 145, ALA 144 |

This table presents data for analogue compounds to illustrate the outputs of molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ijnc.irnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its dynamic behavior when interacting with a biological target, such as a protein receptor. ijnc.irmdpi.commdpi.com

While specific MD simulation studies on 2-(chloromethyl)pyrimidin-4-amine are not extensively documented in publicly available literature, the methodology is well-suited to explore its molecular behavior. Such simulations would typically involve placing the molecule in a simulated physiological environment, often a box of water molecules, and observing its structural changes over nanoseconds or even microseconds. mdpi.com The choice of force field, which defines the potential energy of the system, is a critical parameter in these simulations. nih.gov

Conformational Analysis:

A key application of MD simulations is the exploration of a molecule's conformational space. For a flexible molecule like this compound, rotation around single bonds can lead to various three-dimensional arrangements, or conformers. The relative energies of these conformers and the energy barriers between them determine the molecule's preferred shapes.

An MD simulation could reveal the most stable conformers of this compound in solution. This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation that allows it to bind to a receptor.

Illustrative Conformational Analysis Data from MD Simulations: Table 1: Hypothetical Low-Energy Conformers of this compound This table illustrates the type of data that could be generated from an MD simulation, showing different conformers and their relative energies.

| Conformer | Dihedral Angle (N1-C2-Cα-Cl) | Potential Energy (kcal/mol) | Population (%) |

| 1 | -65° | 0.0 | 45 |

| 2 | 175° | 1.2 | 30 |

| 3 | 55° | 2.5 | 15 |

| 4 | -120° | 4.0 | 10 |

Ligand-Receptor Dynamics:

MD simulations are also invaluable for studying the interactions between a ligand, such as this compound, and its biological target. mdpi.comdntb.gov.uanih.gov After an initial binding pose is predicted using molecular docking, an MD simulation can be run on the ligand-receptor complex to assess the stability of the interaction and identify key binding determinants. ijnc.iracs.org

These simulations can reveal:

The stability of hydrogen bonds and other non-covalent interactions over time.

The role of water molecules in mediating ligand-receptor binding.

Conformational changes in the protein upon ligand binding.

The free energy of binding, which can be calculated using advanced techniques like MM-PBSA or MM-GBSA. mdpi.com

For instance, in studies of related pyrimidine derivatives, MD simulations have been used to validate docking results and to understand the dynamic behavior of the ligand in the active site of enzymes like cyclin-dependent kinases (CDKs). nih.gov Such studies have highlighted the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in determining the inhibitory potency of these compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

Numerous QSAR studies have been conducted on pyrimidine analogues to explore a wide range of biological activities, including anticancer, nih.govnih.govsci-hub.se and enzyme inhibitory activities. acs.orgnih.gov These studies often employ various statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms, to build the QSAR models.

Building a QSAR Model for this compound Analogues:

A typical QSAR study involves the following steps:

Data Set Collection: A series of pyrimidine analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties is calculated.

Model Development: A statistical method is used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For example, a QSAR study on a series of pyrimidine derivatives as anticancer agents might identify that the presence of a hydrogen bond donor at a specific position and a certain range of lipophilicity are positively correlated with activity.

Illustrative QSAR Data for Pyrimidine Analogues: Table 2: Example of a QSAR Dataset for Anticancer Activity of Pyrimidine Analogues This table represents a typical dataset used in a QSAR study, showing the structures, experimental activities, and predicted activities from a hypothetical QSAR model.

| Compound | R1 | R2 | Experimental pIC50 | Predicted pIC50 |

| Analogue 1 | -H | -NH2 | 5.2 | 5.1 |

| Analogue 2 | -Cl | -NH2 | 5.8 | 5.7 |

| Analogue 3 | -CH3 | -NH2 | 5.4 | 5.5 |

| Analogue 4 | -H | -OH | 4.9 | 4.8 |

| This compound | -CH2Cl | -NH2 | To be predicted | 6.2 |

Based on such a validated QSAR model, the biological activity of this compound could be predicted. The model could also provide insights into how the chloromethyl group at the 2-position influences the predicted activity, guiding the synthesis of potentially more potent analogues. Studies on similar pyrimidine derivatives have successfully used techniques like Topomer CoMFA and HQSAR to design new inhibitors. nih.govresearchgate.net

Biological and Medicinal Chemistry Applications of 2 Chloromethyl Pyrimidin 4 Amine Derivatives

Anticancer Research and Development

The pyrimidine (B1678525) core is a fundamental component of nucleic acids, making its derivatives prime candidates for interacting with biological systems, including those involved in cancer progression. Researchers have successfully synthesized and evaluated numerous derivatives of 2-(chloromethyl)pyrimidin-4-amine, revealing their potential as inhibitors of key signaling pathways and inducers of cancer cell death.

Inhibitors of Kinase Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Consequently, they have become major targets for anticancer drug development. Derivatives of this compound have shown inhibitory activity against a variety of kinases implicated in tumorigenesis.

EGFR (Epidermal Growth Factor Receptor): Overexpression and mutations of EGFR are linked to the development of various cancers. researchgate.net Pyrimidine derivatives have been designed as EGFR inhibitors, with some showing potent anti-proliferative activities against cancer cell lines. researchgate.netnih.govrsc.org The pyrimidine structure can act as a bioisostere to the purine (B94841) core of ATP, enhancing its uptake into cells and inhibiting EGFR function. nih.gov

HDAC (Histone Deacetylases): HDACs are enzymes that are crucial for the regulation of gene expression, and their abnormal activity is associated with cancer. nih.govnih.gov Researchers have incorporated the 5-chloro-4-((substituted phenyl)amino)pyrimidine structure into HDAC inhibitors, leading to compounds with significant anticancer potency. nih.gov One such derivative, L20, exhibited selectivity for class I HDACs and demonstrated inhibitory activity against both hematological and solid tumors. nih.gov

CDKs (Cyclin-Dependent Kinases): CDKs are essential for cell cycle progression, and their inhibitors can halt the uncontrolled proliferation of cancer cells. nih.gov Derivatives of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine have been synthesized and shown to possess strong inhibitory activity against CDK9, a key regulator of transcription. nih.gov Some of these compounds have demonstrated anti-proliferative effects in pancreatic cancer cell lines. nih.gov Additionally, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org Furthermore, (4-pyrazolyl)-2-aminopyrimidines have emerged as a potent class of CDK2 inhibitors. nih.govsigmaaldrich.com

SHMT2 (Serine Hydroxymethyltransferase 2): SHMT2 is a mitochondrial enzyme involved in one-carbon metabolism, which is essential for cancer cell proliferation and survival, particularly in the tumor microenvironment. nih.gov While direct inhibitors based on the this compound scaffold are still under investigation, the broader class of pyrimidine derivatives has been explored for targeting this pathway. nih.govnih.gov

Trk (Tropomyosin receptor kinases): The search for Trk inhibitors containing the this compound core is an active area of research, driven by the role of Trk fusion proteins in various cancers.

JAK2 (Janus Kinase 2): Mutations in JAK2 are a hallmark of myeloproliferative neoplasms. nih.govnih.gov N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors. nih.govnih.gov Compound A8, for instance, showed excellent potency against JAK2 and favorable pharmacokinetic properties. nih.govnih.gov

IKKε (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1): These kinases are involved in inflammatory and immune responses and have been implicated in cancer. The development of specific inhibitors based on the this compound structure is an ongoing effort.

ULK1 (Unc-51 like autophagy activating kinase 1): As a key regulator of autophagy, a process that can either promote or suppress tumor growth, ULK1 is an attractive target for cancer therapy. Research into pyrimidine-based ULK1 inhibitors is a promising area.

AURKB (Aurora Kinase B): Aurora kinases are critical for mitosis, and their inhibition can lead to cell division errors and apoptosis in cancer cells. nih.govnih.gov 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and shown to be selective inhibitors of Aurora A and B kinases, inducing cell cycle arrest and exhibiting cytotoxicity against tumor cell lines. nih.gov

DRAK1 (DAP kinase-related apoptosis-inducing protein kinase 1), BMP2K (BMP-2-inducible kinase), and MARK3/4 (MAP/microtubule affinity-regulating kinase 3/4): These kinases represent emerging targets in cancer research, and the this compound scaffold provides a foundation for the design of novel inhibitors against them.

Mechanisms of Cytotoxic Effects and Apoptosis Induction

Derivatives of this compound exert their anticancer effects through various mechanisms, primarily by inducing cytotoxicity and apoptosis (programmed cell death).

For instance, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to exhibit significant cytotoxicity against breast cancer cells (MCF-7). nih.gov One particularly potent compound dramatically induced apoptosis, increasing the death rate by over 58-fold compared to untreated cells. nih.gov This was accompanied by cell cycle arrest at the G1 phase. nih.gov Similarly, certain pyrano [3, 2-c] pyridine (B92270) derivatives have demonstrated the ability to inhibit the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner, leading to an increase in the sub-G1 population, which is indicative of apoptosis. bibliotekanauki.pl

The induction of apoptosis is a key mechanism for many anticancer agents. Studies on various pyrimidine derivatives have confirmed their ability to trigger this process. For example, some compounds have been shown to enhance the cytotoxicity of existing anticancer drugs by promoting apoptosis. nih.gov The investigation of acridine/sulfonamide hybrids, which can be conceptually linked to pyrimidine derivatives through their heterocyclic nature, revealed that they can induce apoptosis and affect the cell cycle, with some compounds showing a reduction in the S phase. mdpi.com Furthermore, certain quinazolinone derivatives, which share structural similarities with pyrimidines, have been found to cause cell cycle arrest at the G2/M phase and induce apoptosis in liver cancer cells. bue.edu.eg

Structure-Activity Relationship (SAR) Studies for Optimized Antitumor Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of this compound derivatives. These studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity.

For HDAC inhibitors, SAR studies on 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives revealed that the presence of small groups, such as a methoxy (B1213986) substitution, is beneficial for their inhibitory activity. nih.gov In the case of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, a strong correlation was observed between the compounds' IC50 values for enzyme inhibition and their activity in non-small cell lung cancer cells. nih.gov

SAR studies on 2,4-disubstituted pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors indicated that the inhibitory activity was sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions of the pyrimidine ring. nih.gov For naphthalimide derivatives, understanding the effects of different substitution patterns is key to enhancing their anticancer activity. rjraap.com The strategic placement of various functional groups on the pyrimidine ring can significantly impact the compound's interaction with its target, leading to improved potency and selectivity. researchgate.netmdpi.com

Antimicrobial and Antiviral Agents

Beyond their anticancer properties, derivatives of this compound have also demonstrated significant potential as antimicrobial and antiviral agents. The pyrimidine nucleus is a common feature in many natural and synthetic compounds with antimicrobial activity. nih.govijpsjournal.com

Antibacterial Activity of Pyrimidine Derivatives

A variety of pyrimidine derivatives have been synthesized and tested for their ability to inhibit the growth of pathogenic bacteria. For instance, some novel pyrimidine derivatives have shown promising antibacterial activity against multi-drug resistant bacteria isolated from burn infections. researchgate.net In one study, a specific derivative exhibited a significant inhibition zone against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

Furthermore, pyridothienopyrimidine derivatives have been evaluated for their antimicrobial effects. The conversion of initial compounds to 2,4-dichloro and 2-chloromethyl derivatives led to a significant enhancement in antibacterial activity. nih.gov Some of these derivatives showed potent activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. nih.gov Computational studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives have also been conducted to understand their antibacterial properties at a molecular level. acgpubs.org Additionally, a series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have demonstrated strong antibacterial activities against clinically relevant pathogens like MRSA and VREs. thepharmajournal.com

Antifungal Properties and Efficacy

Derivatives of this compound have also been investigated for their antifungal properties. Several novel pyrimidine derivatives have been synthesized and shown to possess fungicidal activities against a range of phytopathogenic fungi. nih.gov In some cases, these synthetic compounds were more potent than commercially available fungicides. nih.gov

Pyrimidine derivatives containing an amide moiety have also been explored as antifungal agents. nih.govresearchgate.net One such compound exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value significantly better than the commercial fungicide Pyrimethanil. nih.govresearchgate.net These findings highlight the potential of pyrimidine derivatives in the development of new and effective antifungal treatments for agricultural and clinical applications.

Antiviral and Anti-HIV Applications

The pyrimidine nucleus is a fundamental component of nucleoside analogues that form the bedrock of antiviral therapies. While specific research focusing solely on this compound derivatives in antiviral and anti-HIV applications is not extensively detailed in publicly available literature, the broader class of pyrimidine derivatives has shown significant promise in this arena.

Numerous studies have highlighted the synthesis and evaluation of pyrimidine derivatives as potential agents against a variety of viruses. For instance, certain pyrimidine analogues have been investigated for their ability to inhibit the replication of HIV-1 and HIV-2. nih.gov Research has shown that modifications at various positions of the pyrimidine ring can lead to potent anti-HIV activity. smolecule.combiosynth.com One study found that pyrimidine derivatives with alkyl- or arylthio substituents at the 4-position of the ring exhibited greater activity against HIV-1 than those with alkyl- or arylamino substituents. mdpi.com

Furthermore, the antiviral activity of pyrimidine derivatives extends beyond HIV. Novel pyrimidine compounds have been synthesized and tested against the influenza virus, with some derivatives showing improved antiviral potency. bldpharm.com Other research has focused on the development of pyrimido[4,5-d]pyrimidine derivatives, which have displayed efficacy against coronaviruses. mdpi.com The general principle involves the pyrimidine scaffold serving as a key structural element for interaction with viral enzymes or replication processes. The reactive chloromethyl group at the 2-position of this compound offers a versatile handle for the synthesis of a wide range of such derivatives, suggesting a promising, albeit underexplored, avenue for the development of novel antiviral and anti-HIV agents.

Anti-inflammatory and Immunomodulatory Activities

Derivatives of pyrimidine have been a fertile ground for the discovery of compounds with potent anti-inflammatory and immunomodulatory properties. While direct studies on this compound derivatives are limited, the broader family of pyrimidine-containing molecules has shown significant activity in modulating inflammatory pathways and immune responses.

For example, various synthesized dihydropyrimidine (B8664642) derivatives have demonstrated in vivo anti-inflammatory activity when compared to standard drugs like diclofenac (B195802) sodium. mdpi.com The core pyrimidine structure is often a key feature in the design of new non-steroidal anti-inflammatory drugs (NSAIDs). google.com

In the realm of immunomodulation, certain 4-benzylaminopyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of STAT6, a key regulator of the Th2 cell immune response. sigmaaldrich.com This pathway is a crucial target for allergic diseases such as asthma. The inhibition of Th2 differentiation without affecting Th1 differentiation highlights the potential for developing selective immunomodulators based on the pyrimidine scaffold. sigmaaldrich.com The ability to synthesize diverse libraries of compounds from this compound suggests its potential as a starting material for novel anti-inflammatory and immunomodulatory agents, though specific research in this area is needed.

Other Pharmacological Properties and Target Identification

The pharmacological landscape of pyrimidine derivatives extends to a variety of other therapeutic areas, including metabolic and neurological disorders. The exploration of novel biological targets for these compounds is an active area of research.

Antidiabetic, Antihypertensive, and Anticonvulsant Activities

The versatility of the pyrimidine scaffold is evident in its derivatives' activities against a range of chronic conditions:

Antidiabetic Activity: Fused pyrimidine derivatives have been investigated as potential antidiabetic agents. Studies have shown that certain compounds can positively affect serum glucose and cholesterol levels, with some demonstrating significant activity comparable to existing drugs. researchgate.net The identification of dipeptidyl peptidase IV (DPP-IV) as a potential target for some pyrimidine derivatives underscores their therapeutic potential in managing diabetes. nih.gov

Antihypertensive Activity: A number of pyrimidine derivatives have been synthesized and evaluated for their ability to lower blood pressure. For instance, 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives have shown activity in spontaneously hypertensive rats, likely through an alpha-adrenoceptor blocking effect. uni.lu Other studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have also reported significant antihypertensive effects. ebi.ac.uk The general strategy often involves designing molecules that can act as calcium channel blockers or modulate the renin-angiotensin system. nih.gov

Anticonvulsant Activity: The search for new treatments for epilepsy has led to the investigation of pyrimidine derivatives. For example, 2-thiopyrimidine acetamide (B32628) derivatives have been synthesized and screened for anticonvulsant activity, with some compounds showing the ability to decrease seizure severity and lethality in preclinical models. ebi.ac.uk The mechanism of action for some of these compounds is thought to involve the modulation of GABAergic transmission. nih.gov

Exploration of Novel Biological Targets and Pathways

The chemical tractability of this compound makes it an attractive starting point for synthesizing libraries of compounds for high-throughput screening against novel biological targets. The pyrimidine core is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of PLK4 (Polo-like kinase 4), a key regulator of centriole duplication and a target in oncology.

Furthermore, the structural similarities of pyrimidine derivatives to other biologically important molecules have led to the exploration of their activity against a range of targets. This includes their potential as dual-target inhibitors, for example, targeting both BRD4 and PLK1, which could offer a synergistic approach to cancer treatment. The exploration of these novel targets and pathways for derivatives of this compound represents a promising frontier in drug discovery.

Role in Agrochemicals and Crop Protection

The application of this compound and its derivatives is particularly prominent in the field of agrochemicals. This compound serves as a crucial intermediate in the synthesis of a variety of pesticides and herbicides.

Pyrimidin-4-amine derivatives have been extensively developed for their insecticidal and fungicidal properties. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have demonstrated excellent insecticidal activity against pests such as Mythimna separata and fungicidal activity against pathogens like Pseudoperonospora cubensis. The structure-activity relationship studies of these compounds have provided valuable insights for the design of more potent agrochemicals.

The versatility of the pyrimidine scaffold allows for the introduction of various functional groups to optimize pesticidal activity and spectrum. For example, pyrimidinamine derivatives containing a 2-pyridinyloxy moiety have been synthesized and shown to have a good control effect on Aphis fabae. Similarly, the introduction of a phenyloxazole moiety has led to pyrimidinamine derivatives with potent insecticidal and acaricidal activities. The core structure derived from this compound is often a key component in these commercially relevant agrochemicals, highlighting its significant contribution to crop protection.

Advanced Research Avenues and Future Perspectives

Exploration of 2-(Chloromethyl)pyrimidin-4-amine in Supramolecular Chemistry and Materials Science

The inherent properties of the pyrimidine (B1678525) ring, particularly its capacity for hydrogen bonding and π-π stacking interactions, make this compound an intriguing candidate for exploration in supramolecular chemistry and materials science. nih.govnih.gov The field of crystal engineering, for instance, leverages these non-covalent interactions to construct highly ordered, functional solid-state architectures. researchgate.net The amino group and nitrogen atoms within the pyrimidine ring of this compound can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of predictable supramolecular synthons with complementary molecules like carboxylic acids. researchgate.net

The reactive chloromethyl group provides a covalent attachment point to introduce this pyrimidine moiety into larger molecular or polymeric frameworks, leading to the development of novel materials. For instance, pyrimidine derivatives have been incorporated into polymeric semiconductors and organic light-emitting diodes (OLEDs), where their electronic properties are harnessed. mdpi.com Furthermore, the self-assembly of pyrimidine-based amphiphiles into nano-aggregates has been demonstrated, showcasing their potential in creating functional nanostructures for applications such as drug delivery. nih.govacs.orgresearchgate.net The spontaneous formation of two-dimensional monolayers of pyrimidine bases at solid-liquid interfaces suggests a role for these structures in the development of new surface technologies and biomimetic materials. nih.gov

Development of Novel Hybrid Molecules Featuring the this compound Moiety

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has gained significant traction in drug discovery as a strategy to create multifunctional molecules with improved efficacy and novel mechanisms of action. The reactive nature of the chloromethyl group in this compound makes it an ideal synthon for the creation of such hybrid molecules. smolecule.com

Researchers have successfully synthesized hybrid compounds by coupling this compound or its derivatives with other biologically active scaffolds. For example, pyrimidine-quinolone hybrids have been designed and synthesized as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.gov In these hybrids, the pyrimidine moiety can be linked to the quinolone core through various spacers, and the resulting molecules have shown promising inhibitory activity. nih.gov Another approach involves the synthesis of hybrid molecules containing fragments of diterpene alkaloids and pyrimidines, demonstrating the versatility of this synthetic strategy. nsc.ru The development of these hybrid molecules opens up new avenues for targeting complex diseases with a single chemical entity. nih.govacs.orgacs.org

Strategies for Addressing Drug Resistance and Improving Selectivity in Medicinal Applications

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. Pyrimidine analogues have long been used as therapeutic agents, but their efficacy can be limited by the development of resistance mechanisms in pathogens and cancer cells. mdpi.comnih.gov For instance, mutations in target enzymes or the upregulation of efflux pumps can reduce the effectiveness of pyrimidine-based drugs. mdpi.com

Future research will focus on developing strategies to overcome these resistance mechanisms. One approach is the rational design of new pyrimidine derivatives that can evade or overcome known resistance pathways. This may involve modifying the structure of this compound to create compounds that bind to their targets in a different manner or are not recognized by efflux pumps. For example, pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed as potential dihydrofolate reductase (DHFR) inhibitors to combat antibiotic resistance. mdpi.com

Improving the selectivity of pyrimidine-based drugs is another critical area of research. By targeting specific enzymes or receptors that are overexpressed in diseased cells, it is possible to minimize off-target effects and improve the therapeutic index of these compounds. The development of C2-selective amination methods for pyrimidines allows for the precise functionalization of the pyrimidine core, enabling the synthesis of more selective inhibitors. acs.org Furthermore, host-directed therapies that enhance the body's own defense mechanisms, such as the use of pyrimidine synthesis inhibitors to boost cutaneous defenses against antibiotic-resistant bacteria, represent a novel approach to combating infections. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and molecular design. nih.govyoutube.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates with desired properties, a process that is often faster and more cost-effective than traditional screening methods. nih.govrsc.org

In the context of this compound, AI and ML algorithms can be employed to:

Predict Biological Activity: By training models on existing data, it is possible to predict the potential therapeutic effects of novel pyrimidine derivatives synthesized from this compound.

Optimize Molecular Properties: AI can be used to design molecules with improved pharmacokinetic properties, such as better absorption, distribution, metabolism, and excretion (ADME), as well as reduced toxicity. nih.gov

Generate Novel Scaffolds: Generative AI models can propose entirely new molecular structures based on the pyrimidine scaffold that are predicted to have high efficacy and selectivity. youtube.com

This computational approach allows for the exploration of a vast chemical space to identify promising lead compounds for further experimental validation, accelerating the drug development pipeline. youtube.com

Future Directions in Sustainable Synthesis and Application of Pyrimidine Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.gov Future research on this compound and other pyrimidine derivatives will undoubtedly focus on developing more sustainable synthetic methods.

Key areas of focus for sustainable synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents.

Catalytic Methods: Employing catalysts to improve reaction efficiency, reduce waste, and lower energy consumption. mdpi.commdpi.com Nanomaterial-based catalysts, for example, have shown promise in the synthesis of pyrimidine derivatives. mdpi.com

Multicomponent Reactions: Designing one-pot reactions where multiple components are combined to form the final product in a single step, which improves atom economy and reduces the number of purification steps. bohrium.combenthamdirect.com

Microwave and Ultrasound-Assisted Synthesis: Utilizing these energy-efficient techniques to accelerate reaction times and improve yields. nih.govacs.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(Chloromethyl)pyrimidin-4-amine, and how are reaction conditions optimized for academic-scale synthesis?

- Answer : The compound is typically synthesized via nucleophilic substitution reactions of chloroalkylpyrimidine precursors with ammonia or amines. For example, reacting 2-chloropyrimidin-4-amine derivatives with chloromethylating agents (e.g., chloromethyl ethers) under controlled temperatures (40–60°C) in anhydrous solvents like THF or DMF . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Yield optimization may require adjusting stoichiometry, reaction time, or catalyst use (e.g., triethylamine as a base) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm the chloromethyl group (δ ~4.8 ppm for CHCl) and pyrimidine ring protons (δ ~8.2–8.5 ppm for aromatic protons) .

- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 158.6) and purity (>95%) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl = 1.73–1.78 Å) and intermolecular interactions (e.g., N–H···N hydrogen bonds) .

Advanced Research Questions

Q. How can researchers address contradictions in structure-activity relationship (SAR) data for this compound derivatives?

- Answer : Contradictions often arise from variable substituent effects on biological activity. For example:

-

Substituent Position : Replacing the chloromethyl group with bulkier alkyl chains may enhance lipophilicity but reduce target binding affinity .

-

Data Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and statistical tools (e.g., multivariate regression) to isolate confounding variables. A SAR study on pyrimidine derivatives showed that 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine exhibited 11.73-fold selectivity for BuChE over AChE, highlighting substituent-dependent selectivity .

Derivative Substituent Target Enzyme IC (μM) Selectivity Index 2-(4-Methylpiperidin-1-yl) BuChE 2.2 11.73 N-Benzyl-2-(pyrrolidin-1-yl) AChE 5.5 1.0 Data adapted from dual cholinesterase inhibition studies .

Q. What computational strategies predict the binding modes of this compound derivatives with biological targets?

- Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzyme active sites (e.g., cholinesterases). For example, superimposing N-benzyl and naphthylmethyl derivatives in hBuChE reveals steric clashes influencing selectivity .

- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and hydrogen-bond persistence (e.g., pyrimidine N1 with catalytic serine) .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are SHELXL parameters optimized?

- Answer : Challenges include disorder in the chloromethyl group and weak diffraction due to small crystal size. Solutions involve:

-

SHELXL Refinement : Use ISOR restraints for anisotropic displacement parameters and DFIX constraints for bond lengths (e.g., C-Cl = 1.73 Å) .

-

Hydrogen Bonding : Apply DANG restraints to maintain N–H···N distances (2.8–3.0 Å) observed in 2-chloropyrimidin-4-amine crystal structures .

Refinement Parameter Typical Value R (I > 2σ(I)) 0.057–0.065 wR (all data) 0.143–0.160 Data from single-crystal X-ray studies .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane 1:2) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Crystallographic Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with CCDC numbers for public access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報